O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUZSWJUEHCRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15256-10-7 | |
| Record name | Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15256-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Conditions
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Base-Mediated Alkylation : Hydroxylamine hydrochloride is deprotonated in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to generate the reactive hydroxylamine anion. This anion attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion.
The reaction is typically conducted in polar aprotic solvents (e.g., ethanol, methanol) at 20–50°C for 4–24 hours.
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Stoichiometric Considerations :
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Molar ratio of hydroxylamine hydrochloride to 3,4-dichlorobenzyl chloride: 1:1 to 1:1.2.
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Base equivalents: 1.5–2.0 equivalents relative to hydroxylamine hydrochloride to ensure complete deprotonation.
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Optimization Insights :
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Temperature Control : Elevated temperatures (>50°C) risk hydrolysis of the benzyl chloride, while lower temperatures (<20°C) slow reaction kinetics.
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Solvent Selection : Methanol enhances solubility of intermediates but may necessitate longer reaction times compared to ethanol.
Data Table 1: Alkylation Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 30–40°C | Maximizes rate/minimizes side reactions |
| Solvent | Ethanol | Balances solubility and reactivity |
| Reaction Time | 12–18 hours | >90% conversion achieved |
| Base | Na₂CO₃ | Mild, reduces over-alkylation |
Oxime Formation and Subsequent Functionalization
An alternative approach involves synthesizing a 3,4-dichlorobenzyl oxime intermediate, followed by reduction to the hydroxylamine derivative.
Stepwise Procedure
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Oxime Synthesis :
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3,4-Dichlorobenzaldehyde is condensed with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding aldoxime.
Reaction conditions: 60–70°C, 2–4 hours, pH 4–5 (adjusted with acetic acid).
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Benzylation of Oxime :
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The oxime is treated with 3,4-dichlorobenzyl bromide in the presence of K₂CO₃ to form the O-benzyl oxime ether.
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Reduction to Hydroxylamine :
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The oxime ether is reduced using hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst to yield the hydroxylamine derivative.
The product is isolated as the hydrochloride salt via treatment with HCl gas.
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Advantages and Limitations :
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Yield : 65–75% over three steps, with purity >95% after recrystallization.
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Challenges : Requires handling of hazardous reagents (e.g., H₂ gas) and multiple purification steps.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost-efficiency, safety, and minimal waste. A modified alkylation protocol is employed:
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Continuous Flow Reactors :
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In Situ Hydrolysis and Neutralization :
Data Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 70–80% | 85–90% |
| Purity | 95–98% | 99% (after crystallization) |
Purification and Characterization
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Recrystallization :
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Analytical Methods :
Challenges and Optimization Strategies
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Byproduct Formation :
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Solvent Recovery :
Comparative Analysis of Synthetic Routes
Data Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Alkylation | 85 | 99 | High | 120 |
| Oxime Route | 70 | 95 | Moderate | 180 |
| Industrial Continuous | 90 | 99 | Very High | 90 |
Chemical Reactions Analysis
Types of Reactions
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of O-(3,4-Dichlorobenzyl)hydroxylamine derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune suppression in cancer. Inhibitors derived from this compound have shown sub-micromolar potency against IDO1, indicating their potential as therapeutic agents in cancer treatment .
Case Study:
- In vitro Studies : Compounds derived from O-(3,4-Dichlorobenzyl)hydroxylamine were tested against various cancer cell lines, demonstrating nanomolar-level potency. For instance, specific derivatives showed significant inhibition of IDO1 activity in HeLa cells induced with interferon-gamma (IFNγ) .
Neurological Applications
The compound has been explored as a potential brain-penetrant inhibitor for treating non-small-cell lung cancer (NSCLC) with EGFR mutations. Its ability to cross the blood-brain barrier makes it a candidate for targeting brain metastases associated with lung cancer .
Case Study:
- EGFR Inhibition : A derivative of O-(3,4-Dichlorobenzyl)hydroxylamine was shown to induce tumor regression in intracranial patient-derived xenograft models, suggesting its efficacy in treating localized and metastatic NSCLC .
Organic Synthesis
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as a valuable intermediate in organic synthesis. It is utilized for the preparation of oximes and hydroxamic acids from carboxylic acids and as a reagent in various addition reactions involving carbon-carbon double bonds .
Applications in Material Science
The compound is also employed in the formulation of anti-skinning agents and corrosion inhibitors used in surface treatments. Its antioxidant properties make it suitable for applications in rubber and plastics industries as a vulcanization accelerator and radical scavenger .
Analytical Applications
In analytical chemistry, this compound is used for the quantitative analysis of iron in water samples. It reacts with iron ions to form stable complexes that can be detected spectrophotometrically .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | IDO1 Inhibition | Sub-micromolar potency against cancer cell lines |
| EGFR Inhibition | Effective against NSCLC with brain metastases | |
| Organic Synthesis | Oxime and Hydroxamic Acid Preparation | Useful intermediate for various organic reactions |
| Material Science | Anti-skinning Agents & Corrosion Inhibitors | Employed in surface treatments |
| Analytical Chemistry | Iron Quantification | Forms complexes detectable by spectrophotometry |
Mechanism of Action
The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride involves its ability to form stable oxime derivatives with carbonyl compounds. This reaction is facilitated by the presence of the aminooxy group, which acts as a nucleophile. The compound can also interact with various molecular targets, including enzymes and proteins, through covalent modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)
- Molecular formula : C₆F₅CH₂ONH₂·HCl
- Molecular weight : 249.56 g/mol
- CAS : 57981-02-9
- Key differences: Substituents: Five fluorine atoms on the benzyl ring vs. two chlorines in the target compound. Reactivity: Fluorine’s strong electron-withdrawing nature enhances derivatization efficiency for carbonyl compounds (e.g., aldehydes, ketones) in analytical chemistry . Applications: Widely used in gas chromatography-mass spectrometry (GC/MS) for detecting carbonyls in biological and environmental samples (e.g., methylglyoxal in tea polyphenols) .
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Molecular formula: C₇H₈Cl₃NO
- Molecular weight : 228.5 g/mol
- CAS : 139460-29-0
- Key differences: Substituent position: Chlorines at 2- and 4-positions vs. 3- and 4-positions in the target compound.
Functional Group Variants
S-(3,4-Dichlorobenzyl)isothiourea Hydrochloride
- Key differences: Functional group: Replaces hydroxylamine’s oxygen with sulfur, forming an isothiourea moiety. Applications: Demonstrates antimicrobial activity against multidrug-resistant bacteria (e.g., Pseudomonas aeruginosa) due to enhanced membrane permeability .
O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
Deuterated and Isotopic Variants
O-(2,3,4,5,6-Pentafluorobenzyl-α,α-d₂)hydroxylamine Hydrochloride
Data Table: Comparative Analysis
Analytical Chemistry
- PFBHA outperforms O-(3,4-dichlorobenzyl)hydroxylamine HCl in carbonyl detection due to fluorine’s electronegativity, enabling sub-ppb detection limits in air and water .
- The 3,4-dichloro derivative’s higher melting point (195°C vs. PFBHA’s 215°C) suggests greater thermal stability but lower solubility in polar solvents .
Biological Activity
O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a synthetic compound characterized by its distinct molecular structure, which includes a dichlorobenzyl group attached to a hydroxylamine moiety. This compound has garnered attention for its potential biological activities, particularly as an antibacterial agent and in other therapeutic applications. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst. This method highlights the compound's accessibility for research and application in synthetic organic chemistry.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Hydroxylamines are known to interfere with bacterial cell wall synthesis, which is crucial for bacterial viability. The specific modification of the dichlorobenzyl group may enhance this activity by improving lipophilicity and facilitating better penetration through cell membranes .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by disrupting cell wall synthesis. |
| Antitumor Potential | Shows promise in inhibiting tumor cell proliferation through metabolic pathways. |
| Derivatization Reagent | Used to form oxime derivatives from carbonyl groups for analytical chemistry. |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes or receptors that regulate bacterial growth and tumor cell proliferation .
- Formation of Oxime Derivatives : Its ability to react with carbonyl groups allows it to form oximes, which can have distinct biological properties that contribute to its overall activity.
Study on Antibacterial Efficacy
A study conducted on various hydroxylamine derivatives, including this compound, demonstrated its efficacy against multiple bacterial strains. The compound showed a significant reduction in bacterial viability in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections.
Antitumor Activity Exploration
Another research effort explored the compound's antitumor properties by examining its effects on cancer cell lines. Results indicated that this compound could inhibit tumor cell growth through mechanisms involving metabolic pathway modulation. Further studies are warranted to understand the full scope of its antitumor activity and potential clinical applications .
Table 2: Case Study Results
| Study Focus | Findings |
|---|---|
| Antibacterial Study | Significant inhibition of bacterial growth across tested strains. |
| Antitumor Study | Inhibition of tumor cell proliferation observed in various cancer lines. |
Q & A
Q. How can researchers address discrepancies in reported bioactivity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
